molecular formula C18H24ClNO3 B4304910 3-(3-chlorophenyl)-3-[(3-cyclohexylpropanoyl)amino]propanoic acid

3-(3-chlorophenyl)-3-[(3-cyclohexylpropanoyl)amino]propanoic acid

Cat. No.: B4304910
M. Wt: 337.8 g/mol
InChI Key: YMVNPSUJBNXZRA-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-3-[(3-cyclohexylpropanoyl)amino]propanoic acid is an organic compound characterized by the presence of a chlorophenyl group, a cyclohexylpropanoyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-3-[(3-cyclohexylpropanoyl)amino]propanoic acid typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of benzene to form chlorobenzene, followed by further functionalization to introduce the propanoic acid group.

    Cyclohexylpropanoyl Group Introduction: The cyclohexylpropanoyl group can be introduced via a Friedel-Crafts acylation reaction, where cyclohexylpropanoyl chloride reacts with the chlorophenyl intermediate in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amidation Reaction: The final step involves the amidation of the intermediate with an appropriate amine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the cyclohexylpropanoyl moiety, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Formation of cyclohexylpropanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(3-chlorophenyl)-3-[(3-cyclohexylpropanoyl)amino]propanoic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

This compound may serve as a precursor for the synthesis of bioactive molecules, potentially leading to the development of new pharmaceuticals.

Medicine

Research into the medicinal properties of this compound could reveal potential therapeutic applications, such as anti-inflammatory or analgesic effects.

Industry

In material science, this compound could be used in the development of new polymers or as an additive to enhance the properties of existing materials.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-3-[(3-cyclohexylpropanoyl)amino]propanoic acid would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, modulating their activity. The presence of the chlorophenyl and cyclohexylpropanoyl groups suggests potential interactions with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-3-[(3-cyclohexylpropanoyl)amino]butanoic acid
  • 3-(3-chlorophenyl)-3-[(3-cyclohexylpropanoyl)amino]pentanoic acid
  • 3-(4-chlorophenyl)-3-[(3-cyclohexylpropanoyl)amino]propanoic acid

Uniqueness

Compared to similar compounds, 3-(3-chlorophenyl)-3-[(3-cyclohexylpropanoyl)amino]propanoic acid may exhibit unique properties due to the specific positioning of the chlorophenyl and cyclohexylpropanoyl groups. These structural differences can influence its reactivity, biological activity, and physical properties, making it a compound of particular interest for further research and development.

Properties

IUPAC Name

3-(3-chlorophenyl)-3-(3-cyclohexylpropanoylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO3/c19-15-8-4-7-14(11-15)16(12-18(22)23)20-17(21)10-9-13-5-2-1-3-6-13/h4,7-8,11,13,16H,1-3,5-6,9-10,12H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVNPSUJBNXZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC(CC(=O)O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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